4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Overview
Description
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Amino-Substituted Derivatives : The compound 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one, related to 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine, can be converted to various amino-substituted derivatives of biological interest (Campaigne, Ho, & Bradford, 1970).
Biological and Pharmacological Applications
- Anti-Inflammatory and Analgesic Agents : Novel pyrimidine derivatives, including 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have shown potent anti-inflammatory and analgesic activities. These derivatives can be designed to enhance biological functions at the cellular level (Muralidharan, James Raja, & Asha Deepti, 2019).
- Antimalarial Activity : A 2 : 4-diamino pyrimidine derivative, similar in structure to this compound, has been effective against malaria infections in laboratory animals, including strains resistant to proguanil (Rollo, 1951).
Chemical and Physical Properties
- Optical Properties : Thiopyrimidine derivatives, structurally related to this compound, exhibit considerable nonlinear optical (NLO) properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
Applications in Antimicrobial Studies
- Antibacterial Properties : Certain pyrimidine derivatives have demonstrated antibacterial activities against selected strains, indicating their potential as antimicrobial agents (Cieplik et al., 2008).
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHBECCMEOQODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.